molecular formula C12H15N3O2S B2774662 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide CAS No. 946222-57-7

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide

Cat. No.: B2774662
CAS No.: 946222-57-7
M. Wt: 265.33
InChI Key: LQRRPVRWYSKXTP-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a thiazole ring fused to a pyrimidine ring, with a pentanamide group attached to the 6th position of the pyrimidine ring. The presence of the thiazole and pyrimidine rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a β-ketoester to form the thiazolopyrimidine core. This intermediate is then reacted with pentanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolopyrimidine derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide involves its interaction with specific molecular targets. For instance, as an RNase H inhibitor, the compound binds to the active site of the enzyme, preventing it from cleaving the RNA strand of the RNA-DNA hybrid. This inhibition is crucial in the context of HIV therapy, as it disrupts the replication cycle of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-4-5-9(16)14-10-8(2)13-12-15(11(10)17)6-7-18-12/h6-7H,3-5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRRPVRWYSKXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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